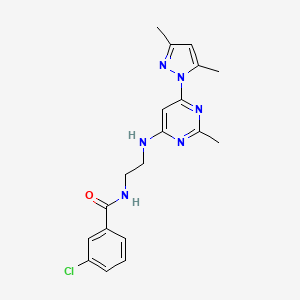
3-chloro-N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)amino)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-chloro-N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)amino)ethyl)benzamide is a useful research compound. Its molecular formula is C19H21ClN6O and its molecular weight is 384.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
3-chloro-N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)amino)ethyl)benzamide, with the CAS number 1171737-28-2, is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on current research findings.
Chemical Structure and Properties
The compound's molecular formula is C19H21ClN6O with a molecular weight of 384.9 g/mol. The structure includes a chloro group, a pyrazole moiety, and a pyrimidine derivative, which are known to contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C19H21ClN6O |
| Molecular Weight | 384.9 g/mol |
| CAS Number | 1171737-28-2 |
Anticancer Potential
Research indicates that compounds with pyrazole and pyrimidine structures exhibit promising anticancer activities. Specifically, derivatives of pyrazole have been shown to inhibit various cancer cell lines through multiple mechanisms:
- Kinase Inhibition : Compounds similar to this compound have demonstrated significant inhibition of kinases involved in cancer progression. For instance, pyrazole-based compounds have been reported to inhibit Aurora A/B kinases with IC50 values as low as 0.19 µM .
- Cell Cycle Arrest : Studies have shown that certain derivatives can induce cell cycle arrest in cancer cells at the SubG1/G1 phase, leading to increased apoptosis .
- Cytotoxicity : In vitro studies reveal that related compounds exhibit cytotoxic effects against various cancer cell lines such as HepG2 (liver cancer), MCF-7 (breast cancer), and HCT116 (colorectal cancer), with IC50 values ranging from 1.1 µM to 3.3 µM .
Anti-inflammatory Activity
The pyrazole moiety is also associated with anti-inflammatory properties. Compounds containing this structure have been documented to reduce inflammation markers and inhibit pathways related to inflammatory responses .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Signaling Pathways : The compound may interfere with critical signaling pathways involved in cell proliferation and survival.
- Induction of Apoptosis : By promoting apoptotic pathways in cancer cells, it enhances the effectiveness of existing therapies.
Example Study: Pyrazole Derivatives in Cancer Treatment
A study evaluated the anticancer efficacy of various pyrazole derivatives on different human cancer cell lines. The findings indicated that compounds similar to this compound exhibited potent cytotoxicity and were able to significantly reduce tumor growth in xenograft models .
Properties
IUPAC Name |
3-chloro-N-[2-[[6-(3,5-dimethylpyrazol-1-yl)-2-methylpyrimidin-4-yl]amino]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN6O/c1-12-9-13(2)26(25-12)18-11-17(23-14(3)24-18)21-7-8-22-19(27)15-5-4-6-16(20)10-15/h4-6,9-11H,7-8H2,1-3H3,(H,22,27)(H,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWZZMDISSTUNSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC(=NC(=C2)NCCNC(=O)C3=CC(=CC=C3)Cl)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














